molecular formula C6H2BrCl2NO2 B3032547 1-Bromo-2,5-dichloro-3-nitrobenzene CAS No. 219963-62-9

1-Bromo-2,5-dichloro-3-nitrobenzene

Cat. No.: B3032547
CAS No.: 219963-62-9
M. Wt: 270.89 g/mol
InChI Key: XTTZFLRDPMATAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2,5-dichloro-3-nitrobenzene is an aromatic compound with the molecular formula C6H2BrCl2NO2. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and nitro groups.

Mechanism of Action

Target of Action

Similar compounds often interact with proteins or enzymes in the body, altering their function .

Mode of Action

It’s known that nitroaromatic compounds can undergo reduction . This process could potentially lead to the formation of reactive intermediates, which may interact with cellular targets.

Biochemical Pathways

It’s known that nitroaromatic compounds can be reduced by direct reaction with sorbed sulfides . This reaction could potentially affect various biochemical pathways, leading to downstream effects.

Pharmacokinetics

The lipophilicity and water solubility of a compound can significantly impact its bioavailability .

Result of Action

It’s known that nitroaromatic compounds can undergo reduction , potentially leading to the formation of reactive intermediates. These intermediates may interact with cellular targets, leading to various effects.

Action Environment

The action, efficacy, and stability of 1-Bromo-2,5-dichloro-3-nitrobenzene can be influenced by various environmental factors. For instance, the presence of black carbons (graphite, activated carbon, and biochar) can mediate the degradation of nitrated compounds by sulfides .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2,5-dichloro-3-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale nitration and bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,5-dichloro-3-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and Lewis acids (e.g., aluminum chloride) are commonly used.

    Nucleophilic Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, or amines can be used under basic conditions.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are employed.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzene derivatives with additional halogen or nitro groups.

    Nucleophilic Substitution: Substituted benzene derivatives with nucleophiles replacing the halogen atoms.

    Reduction: Amino-substituted benzene derivatives.

Comparison with Similar Compounds

Properties

IUPAC Name

1-bromo-2,5-dichloro-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2NO2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTZFLRDPMATAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593044
Record name 1-Bromo-2,5-dichloro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219963-62-9
Record name 1-Bromo-2,5-dichloro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Concentrated sulphuric acid (2.2 ml) was slowly added to a suspension of 2-bromo-3,5-dichloro-4-nitroaniline (D8) (0.9 g, 3.1 mmol) in ethanol (20 ml). The resulting solution was heated to reflux and crushed sodium nitrite (478 mg, 6.9 mmol) was added in two portions. After 0.5 h at reflux, the mixture was cooled, diluted with dichloromethane (50 ml) and saturated sodium hydrogen carbonate solution (50 ml) was added. The layers were separated and the organic phase dried (Na2SO4) and concentrated to an oil which was purified by column chromatography over silica gel eluting with a gradient of ethyl acetate/hexane to give the title compound (D9) as an orange solid (0.67 g, 80%), MH+ 269/271.
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
2-bromo-3,5-dichloro-4-nitroaniline
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
478 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2,5-dichloro-3-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2,5-dichloro-3-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-2,5-dichloro-3-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-2,5-dichloro-3-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-2,5-dichloro-3-nitrobenzene
Reactant of Route 6
1-Bromo-2,5-dichloro-3-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.